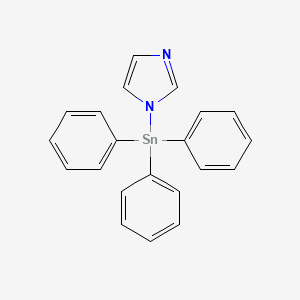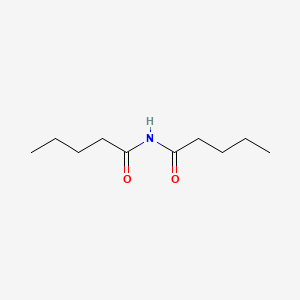
Divaleramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Divaleramide is an organic compound with the formula (CH₃)₂CHCH₂C(O)NH₂. It is the amide derived from isovaleric acid and is a colorless solid. This compound is known for its occurrence in valerian root and its mild anxiolytic and sedative properties in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Divaleramide can be synthesized through the reaction of isovaleric acid with ammonia or an amine under controlled conditions. The reaction typically involves heating the isovaleric acid with ammonia in the presence of a dehydrating agent to form the amide bond.
Industrial Production Methods
Industrial production of this compound involves the catalytic hydrogenation of isovaleronitrile, followed by hydrolysis to yield the desired amide. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Divaleramide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isovaleric acid.
Reduction: It can be reduced to form isovaleric alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Various amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Divaleramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on the central nervous system, particularly its anxiolytic and sedative properties.
Medicine: Investigated for potential therapeutic uses in treating anxiety and sleep disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
Divaleramide exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties .
Comparación Con Compuestos Similares
Similar Compounds
Isovaleric acid: The parent compound from which divaleramide is derived.
Valeramide: Another amide derivative with similar properties.
Isovaleric alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific modulation of GABA_A receptors, which distinguishes it from other similar compounds. Its mild anxiolytic and sedative effects, combined with its non-cytotoxic nature, make it a valuable compound for both research and therapeutic applications .
Propiedades
Número CAS |
33655-40-2 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
N-pentanoylpentanamide |
InChI |
InChI=1S/C10H19NO2/c1-3-5-7-9(12)11-10(13)8-6-4-2/h3-8H2,1-2H3,(H,11,12,13) |
Clave InChI |
UFUJLYBHJBLJKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


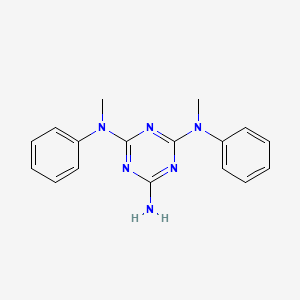
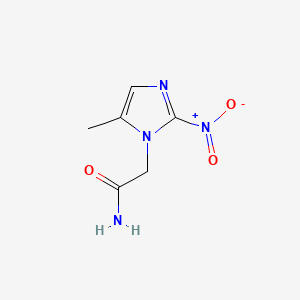
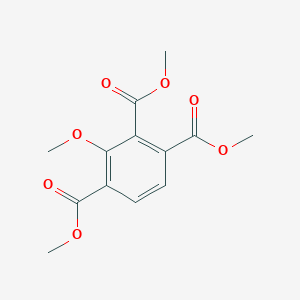
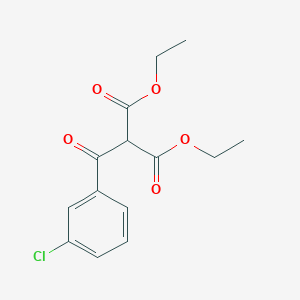
![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
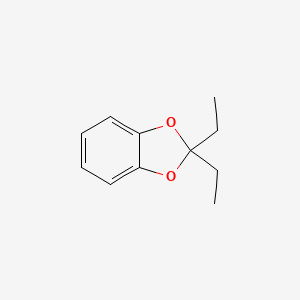
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
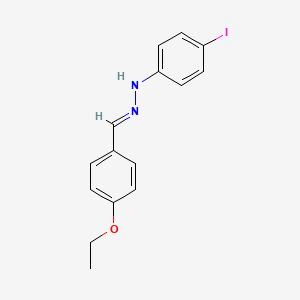
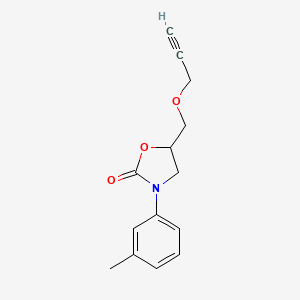
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
